Indoximod - 110117-83-4

Indoximod

Catalog Number: EVT-288294
CAS Number: 110117-83-4
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indoximod, chemically known as 1-Methyl-D-Tryptophan, is a small-molecule compound that has garnered significant attention in scientific research due to its role as an inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway. [] This pathway plays a crucial role in immune regulation by catalyzing the degradation of tryptophan (Trp) into kynurenines. [] The resulting tryptophan depletion and kynurenine production exert diverse effects on immune cells, including influencing T cell differentiation and enhancing Treg proliferation. []

Indoximod stands out from direct enzymatic inhibitors of IDO1 due to its downstream action, specifically stimulating mTORC1, a key signaling molecule influenced by all IDO/TDO enzymes. [] This mechanism potentially lowers the risk of drug resistance arising from bypassing IDO1 inhibition. []

Future Directions
  • Biomarker development: Identifying reliable biomarkers for predicting response to indoximod therapy is essential for patient selection and personalized treatment strategies. []
  • Development of improved formulations: Exploration of novel formulations, such as prodrugs and liposomal delivery systems, could enhance indoximod's pharmacokinetic properties and therapeutic efficacy. [, ]
  • Expansion of application to other diseases: Given its immunomodulatory and anti-inflammatory effects, investigating indoximod's potential in other diseases, beyond cancer, such as autoimmune disorders and neurodegenerative diseases, could be promising. []
Source and Classification

1-Methyl-D-tryptophan is classified as an amino acid derivative, specifically a methylated form of D-tryptophan. It is synthesized from tryptophan through methylation processes, often using methylating agents such as methyl iodide or dimethyl sulfate. The compound is recognized for its role as an inhibitor of indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism that can affect immune responses and tumor growth .

Synthesis Analysis

Methods of Synthesis

The synthesis of 1-Methyl-D-tryptophan can be achieved through several methods, primarily involving the methylation of D-tryptophan. A notable method involves the use of an inert solvent, such as dimethyl sulfoxide, along with an alkaline agent like sodium hydroxide. The process typically includes the following steps:

  1. Preparation: D-tryptophan is dissolved in dimethyl sulfoxide.
  2. Methylation: An alkaline reagent (e.g., sodium hydroxide) is added to the solution, followed by a methylating agent (e.g., methyl iodide).
  3. Reaction Conditions: The reaction is conducted under nitrogen protection to prevent oxidation, usually at room temperature for several hours.
  4. Product Isolation: After the reaction completion, the mixture is quenched with water and extracted with organic solvents (e.g., ether). The crude product undergoes recrystallization to achieve high purity .

The yield of this synthesis can be quite high, often exceeding 70%, with melting points around 269 °C indicating the stability of the product .

Molecular Structure Analysis

Structure Description

The molecular structure of 1-Methyl-D-tryptophan features a tryptophan backbone with a methyl group attached to the nitrogen atom of the indole ring. This modification alters its biochemical properties compared to standard tryptophan.

  • Molecular Formula: C11H12N2O2
  • Molecular Weight: Approximately 204.23 g/mol
  • Functional Groups: The compound contains an indole group, a carboxylic acid group, and an amine group.

Structural Characteristics

The presence of the methyl group influences the compound's solubility and interaction with biological targets, particularly in inhibiting enzymes like indoleamine 2,3-dioxygenase .

Chemical Reactions Analysis

Involved Reactions

1-Methyl-D-tryptophan participates in various biochemical reactions primarily related to its role as an enzyme inhibitor. It can affect metabolic pathways involving tryptophan degradation through indoleamine 2,3-dioxygenase:

  • Inhibition Mechanism: By binding to the active site of indoleamine 2,3-dioxygenase, it prevents the conversion of tryptophan into kynurenine, thereby modulating immune responses.

Additionally, it may undergo further metabolic transformations in vivo, leading to various metabolites that could have distinct biological activities .

Mechanism of Action

Mechanistic Insights

The mechanism by which 1-Methyl-D-tryptophan exerts its effects primarily involves its action as an inhibitor of indoleamine 2,3-dioxygenase. This enzyme catalyzes the first step in tryptophan catabolism along the kynurenine pathway:

  1. Binding: 1-Methyl-D-tryptophan binds competitively to indoleamine 2,3-dioxygenase.
  2. Inhibition: This binding inhibits the enzyme's activity, leading to increased levels of tryptophan and its metabolites such as kynurenine.
  3. Immune Modulation: By altering tryptophan metabolism, it can enhance T-cell responses and potentially improve anti-tumor immunity.

Studies have shown that treatment with this compound can lead to significant changes in immune cell function and cytokine production .

Physical and Chemical Properties Analysis

Properties Overview

1-Methyl-D-tryptophan exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide but less soluble in non-polar solvents.
  • Melting Point: Approximately 269 °C indicates high thermal stability.

These properties make it suitable for various laboratory applications where stability and solubility are crucial .

Applications

Scientific Applications

1-Methyl-D-tryptophan is utilized in several research areas:

  1. Immunotherapy Research: Its role as an indoleamine 2,3-dioxygenase inhibitor positions it as a candidate for enhancing immune responses against tumors.
  2. Biochemical Studies: Used to study tryptophan metabolism and its implications in various physiological processes.
  3. Pharmacokinetic Imaging: Novel imaging agents derived from this compound are being developed for tracking pharmacokinetics in vivo using positron emission tomography .
Introduction to 1-Methyl-D-Tryptophan in Immuno-Oncology and Neuropsychopharmacology

Historical Context and Discovery as an IDO Inhibitor

1-Methyl-D-tryptophan (D-1MT, indoximod) emerged from pioneering research into maternal-fetal tolerance mechanisms. In the late 1990s, Munn and Mellor demonstrated that the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme mediates immunosuppression by catalyzing tryptophan degradation, with the racemic compound 1-methyl-tryptophan (1-MT) identified as an experimental inhibitor capable of reversing immune tolerance in pregnancy models [1]. Subsequent research revealed a crucial link between IDO1 expression and cancer pathophysiology through the tumor suppressor gene Bin1—frequently attenuated in human cancers—which normally suppresses IDO1 induction in transformed cells [1]. The stereospecific properties of 1-MT isomers became apparent when Müller et al. reported that while the L-isomer (L-1MT) potently inhibits IDO1 enzyme activity in vitro (Kᵢ ≈ 19 μM), the D-isomer (D-1MT) exhibited superior in vivo antitumor activity despite weaker enzymatic inhibition [8]. This paradox propelled D-1MT into clinical development as an "immunometabolic adjuvant" capable of widening therapeutic windows for conventional cancer therapies [1].

Table 1: Key Historical Milestones in D-1MT Development

YearMilestoneSignificance
1998Identification of IDO1's role in maternal-fetal toleranceEstablished IDO1 as a mediator of immune tolerance; used 1-MT to reverse fetal rejection [1]
2005Discovery of Bin1 tumor suppressor regulation of IDO1Provided genetic link between IDO1 and cancer pathogenesis [1]
2009Stereospecific antitumor effects demonstrated in vivoRevealed D-1MT's superior efficacy despite weaker enzyme inhibition [8]
2016Preclinical validation in depression modelsDemonstrated D-1MT's efficacy in reversing stress-induced behavioral abnormalities [2] [3]

Role in Modulating Tryptophan-Kynurenine Pathway Dynamics

D-1MT exerts multifaceted effects on the tryptophan-kynurenine (Trp-Kyn) pathway, which extends beyond direct IDO1 enzyme inhibition. Biochemically, D-1MT competes with tryptophan for IDO1 binding but exhibits distinct pharmacokinetics compared to its L-isomer counterpart. PET imaging studies using ¹¹C-labeled isomers revealed that D-1MT rapidly accumulates in the kidneys with minimal pancreatic uptake—a distribution inverse to L-1MT—suggesting organ-specific metabolic handling [5]. In the context of neuropsychopharmacology, chronic unpredictable stress (UCMS) models demonstrated that D-1MT normalizes kynurenine pathway imbalances by reducing the kynurenine/tryptophan (K/T) ratio and decreasing neurotoxic metabolites like quinolinic acid (QUIN) and 3-hydroxykynurenine (3-HK) in corticolimbic structures (cingulate cortex, amygdala, striatum) [2] [3]. This metabolic reprogramming correlated with restored glutamate neurotransmission and amelioration of depressive-like behaviors in mice, comparable to the antidepressant fluoxetine [3].

Table 2: Metabolic and Behavioral Effects of D-1MT in Stress Models

ParameterEffect of D-1MTBiological Consequence
Kynurenine/Tryptophan ratioReduced in plasma and brain tissuesAttenuated IDO1 enzymatic activity and Trp depletion [3]
Quinolinic acid (QUIN)Decreased in amygdala and striatumReduced NMDA receptor activation and excitotoxicity [3]
Proinflammatory cytokinesSuppressed IL-6, TNF-α, IFN-γ levelsDiminished neuroinflammation and oxidative stress [3]
Grooming behaviorIncreased self-care motivation in splash testReversed UCMS-induced apathy and depressive-like states [2] [3]

Position Within the Landscape of Immune Checkpoint Therapies

D-1MT occupies a unique niche in cancer immunotherapy as a small-molecule "checkpoint modulator" targeting immunometabolic pathways. Unlike antibody-based immune checkpoint inhibitors (e.g., anti-CTLA-4, anti-PD-1/PD-L1) that block protein-protein interactions, D-1MT reverses microenvironmental immunosuppression mediated by Trp catabolism. Its mechanism synergizes with multiple therapeutic modalities:

  • Chemotherapy/Radiotherapy: D-1MT enhances tumor cell apoptosis and reverses immunosuppressive effects of cytotoxic therapies by inhibiting IDO1-dependent Treg induction [1] [9]
  • Bispecific Antibodies: In EpCAM/CD3-bispecific BiTE antibody (MT110) therapy, D-1MT counteracts IDO1-mediated T-cell suppression in breast cancer models, significantly improving cytotoxicity and cytokine release [6]
  • Vaccines: Combined with tumor-associated antigens (TAAs), D-1MT reduces CD133+ cancer stem cell viability and tumor fibrosis while enhancing tumor-infiltrating lymphocytes (TILs) in pancreatic adenocarcinoma [9]
  • Nanomedicine: Nanoformulations address D-1MT's pharmacokinetic limitations (e.g., short half-life) through stimuli-responsive delivery systems that co-encapsulate IDO inhibitors with chemotherapeutics or photosensitizers [7]

Table 3: D-1MT Combination Strategies in Cancer Therapy

Combination PartnerCancer ModelMechanistic Synergy
EpCAM/CD3 BiTE (MT110)Breast cancerRestored T-cell cytotoxicity against IDO1ʰⁱ tumors; increased IFN-γ and granzyme B production [6]
Tumor lysate vaccinesPancreatic adenocarcinomaReduced CD133+ cancer stem cells; enhanced Th1 responses; suppressed Wnt/β-catenin and NF-κβp65 [9]
Photothermal nanoparticlesMelanoma, breast cancerHyperthermia-triggered D-1MT release amplified CD8+ T-cell infiltration and abscopal effects [7]
Anti-PD-1/PD-L1 antibodiesMultiple solid tumorsAddressed compensatory immunosuppression pathways; improved response rates in early-phase trials [10]

The clinical progress of D-1MT faced challenges after the phase III ECHO-301 trial failure, attributed to patient selection limitations and inadequate biomarker stratification. However, emerging insights suggest that D-1MT's efficacy may depend on non-enzymatic signaling pathways involving TGF-β activation and PKC inhibition [8] [10]. Current strategies focus on rational combinations, nanodelivery optimization, and patient stratification based on IDO1/TDO activity or Kyn/Trp ratio monitoring [7] [10].

Properties

CAS Number

110117-83-4

Product Name

1-Methyl-D-tryptophan

IUPAC Name

(2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1

InChI Key

ZADWXFSZEAPBJS-SNVBAGLBSA-N

SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

Indoximod; NLG8189; NLG 8189; NLG-8189; D1MT; 1-methyl-D-tryptophan.

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.